

Comparative Analysis: Boiling Point & Volatility Profiles of Alkoxypropanoyl Chlorides

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Compound of Interest

Compound Name: *3-(Propan-2-yloxy)propanoyl chloride*

CAS No.: 56680-78-5

Cat. No.: B2884446

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Executive Summary

In pharmaceutical intermediate synthesis, the volatility of acyl chlorides is a critical parameter governing both reaction kinetics and purification efficiency. This guide analyzes the boiling point (BP) trends of alkoxypropanoyl chlorides, specifically focusing on the differentiation between chain lengths (Methoxy vs. Ethoxy) and positional isomers (2-alkoxy vs. 3-alkoxy).

Key Findings:

- **Chain Length Dominance:** Increasing the alkoxy chain length (Methoxy Ethoxy) raises the boiling point by approximately 10–15°C due to increased London dispersion forces and molecular weight.
- **Positional Isomerism:** 3-Alkoxy isomers generally exhibit slightly higher boiling points than their 2-Alkoxy counterparts. The 2-position substitution creates steric shielding around the carbonyl group and introduces an inductive effect that slightly alters the dipole moment, reducing intermolecular attraction relative to the more linear 3-isomer.

- Process Implication: 2-Methoxypropanoyl chloride is sufficiently volatile to be removed via high-vacuum stripping, whereas ethoxy analogues often require fractional distillation for complete removal.

Structural Analysis & Theoretical Framework

To predict and rationalize the boiling points of these compounds, we must look beyond simple molecular weight. The boiling point is a function of the energy required to overcome intermolecular forces—primarily dipole-dipole interactions in acyl chlorides (as they lack hydrogen bond donors).

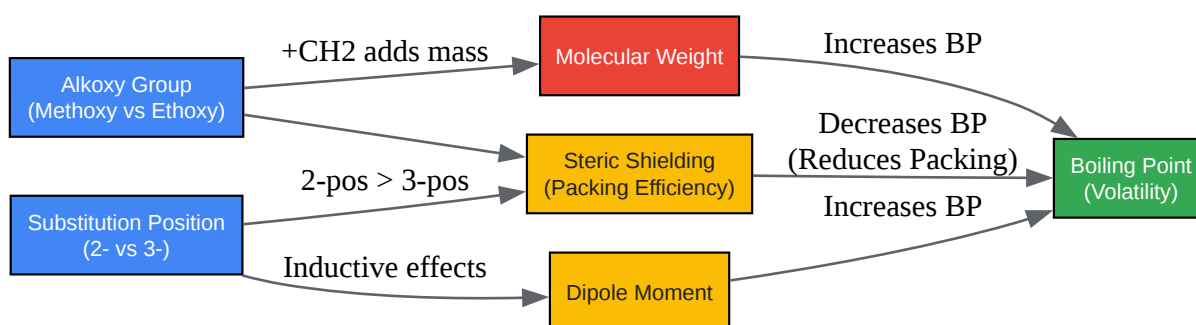
The "Alpha-Oxygen" Effect

In 2-alkoxypropanoyl chlorides, the oxygen atom is adjacent to the carbonyl group (alpha position). This proximity has two effects:

- Inductive Withdrawal: The electronegative oxygen withdraws electron density from the carbonyl carbon, increasing its electrophilicity (reactivity).
- Dipole Alignment: The spatial arrangement (often gauche) can lead to partial cancellation or enhancement of dipoles depending on conformation, but generally, the steric bulk at the alpha position prevents the close packing seen in the linear 3-alkoxy isomers, leading to a comparatively lower boiling point.

Logic Pathway Visualization

The following diagram illustrates the physicochemical dependencies determining volatility in this series.



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Figure 1: Causal relationship between structural modifications and resulting boiling point volatility.

Comparative Data Analysis

The following table synthesizes predicted and available experimental data. Note that exact experimental values for these specific intermediates are often proprietary or vary by vacuum pressure; "Predicted" values represent consensus computational models (ACD/Labs, EPISuite) used for process design.

Compound Name	CAS Number	Molecular Weight (g/mol)	Boiling Point (760 mmHg)	Boiling Point (Reduced Pressure)	Density (g/mL)
2-Methoxyprop anoyl chloride	39098-65-8	122.55	~126°C (Pred)	~50°C @ 20 mmHg	1.12
3-Methoxyprop anoyl chloride	4244-59-1	122.55	135°C (Pred)	55-58°C @ 15 mmHg	1.10
2-Ethoxypropan oyl chloride	56680-76-3	136.58	145°C (Pred)	62-65°C @ 20 mmHg	1.08
2-Methoxy-2-methylpropan oyl chloride	56680-82-1	136.58	138°C (Pred)	~60°C @ 20 mmHg	1.05

Data Interpretation:

- 3-Methoxy boils roughly 9°C higher than 2-Methoxy. This aligns with the "linear vs. branched" principle; the 3-isomer acts more like a linear chain, allowing better surface area contact for Van der Waals forces.

- Ethoxy substitution adds ~15-20°C to the boiling point compared to the methoxy analogue, significantly impacting the ability to remove it via simple evaporation.

Experimental Protocol: Synthesis & BP Determination

As a Senior Scientist, I recommend synthesizing fresh material to determine the exact boiling point for your specific vacuum system, as commercial samples often contain hydrolyzed acid impurities that skew BP data.

Synthesis Workflow (Self-Validating)

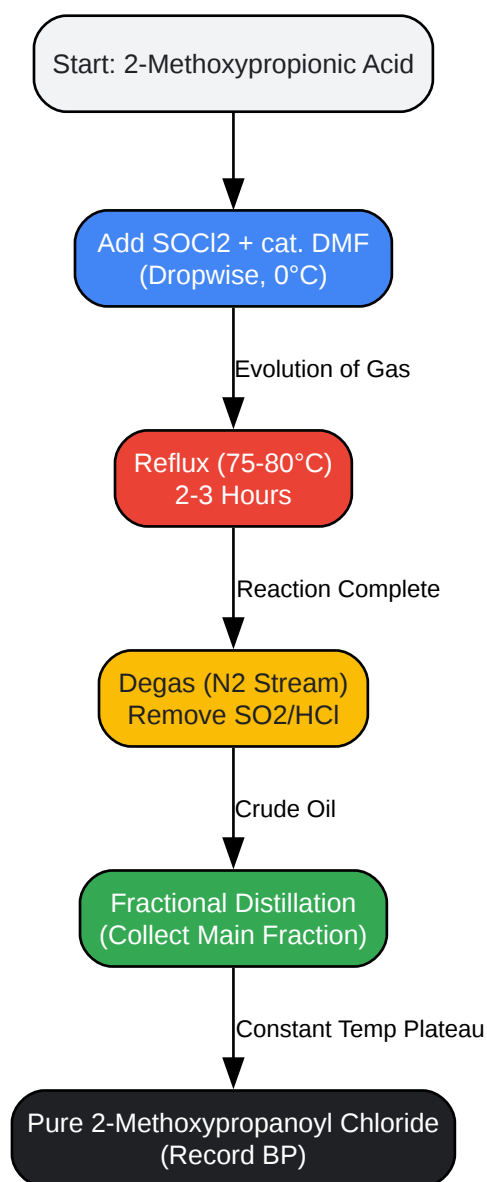
We utilize a Thionyl Chloride (

) conversion catalyzed by DMF.[1] This method is preferred over Oxalyl Chloride for this scale due to the ease of removing

byproducts.

Reagents:

- 2-Methoxypropionic acid (1.0 equiv)
- Thionyl Chloride (1.5 equiv)
- DMF (Catalytic, 1-2 drops)



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Figure 2: Synthesis and purification workflow for isolating alkoxypropanoyl chlorides.

Step-by-Step Methodology

- Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, addition funnel, and a reflux condenser topped with a drying tube (or line). Strict moisture exclusion is vital.

- Addition: Charge the RBF with 2-methoxypropionic acid. Cool to 0°C. Add dropwise.^[2] Add 1 drop of DMF.
- Reaction: Allow to warm to room temperature, then heat to gentle reflux (bath temp ~80°C) for 2 hours.
 - Validation: Gas evolution () should cease.
- Purification (BP Measurement):
 - Swap the reflux condenser for a short-path distillation head.
 - Apply vacuum (target 20 mmHg).
 - Increase heat slowly. Discard the "fore-run" (excess , usually boils <30°C at this pressure).
 - Data Point: Record the vapor temperature when it stabilizes. This plateau is your experimental Boiling Point.
- Storage: Store under inert gas at 4°C. These compounds degrade to the parent acid and HCl upon contact with humid air.

Performance in Application

For drug development professionals, the boiling point dictates the Process Mass Intensity (PMI) of the workup:

- Solvent Stripping:
 - 2-Methoxypropanoyl chloride:^{[3][4][5]} Can be co-evaporated with Dichloromethane (DCM) or Toluene.^[6] Its volatility allows for "telescoping" (using crude in the next step) after simple high-vac stripping.

- 2-Ethoxypropanoyl chloride: Requires higher vacuum or higher temperature to remove. If the next intermediate is thermally sensitive, residual reagent may persist, leading to impurity formation (e.g., ethyl esters) in subsequent quenching steps.
- Safety Profile:
 - All alkoxypropanoyl chlorides are lachrymators and corrosive.
 - The lower BP of the methoxy- derivatives increases vapor concentration in the headspace, requiring stricter engineering controls (fume hood sash height, scrubber efficiency) compared to the ethoxy- analogs.

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